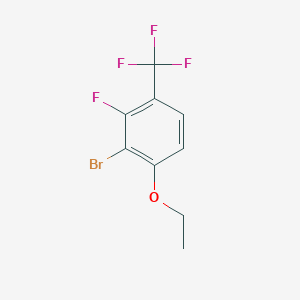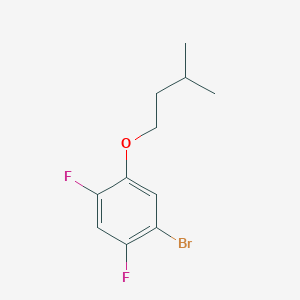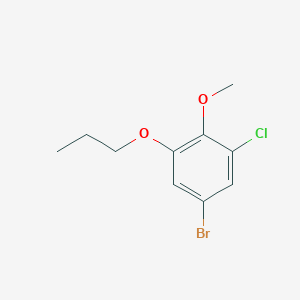
5-Bromo-1-chloro-2-methoxy-3-propoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-chloro-2-methoxy-3-propoxybenzene is an organic compound with the molecular formula C10H12BrClO2. It is a derivative of benzene, substituted with bromine, chlorine, methoxy, and propoxy groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-2-methoxy-3-propoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-chloro-2-methoxybenzene.
Propoxylation: The propoxy group is introduced via a nucleophilic substitution reaction using propyl alcohol (C3H7OH) and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (bromine and chlorine).
Oxidation and Reduction: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can target the halogen atoms to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) for catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Dehalogenated benzene derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the effects of different substituents on aromatic ring reactivity.
Biology and Medicine:
Pharmaceutical Research: Potential precursor for the synthesis of bioactive compounds.
Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Agrochemicals: Intermediate in the synthesis of pesticides and herbicides.
作用机制
The mechanism by which 5-Bromo-1-chloro-2-methoxy-3-propoxybenzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing effects of the bromine and chlorine atoms influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, altering their activity through binding interactions.
相似化合物的比较
5-Bromo-1-chloro-2-methoxybenzene: Lacks the propoxy group, leading to different reactivity and applications.
5-Bromo-1-chloro-3-methoxybenzene: Differently substituted, affecting its chemical behavior.
1-Bromo-2-chloro-4-methoxybenzene: Another isomer with distinct properties.
Uniqueness: 5-Bromo-1-chloro-2-methoxy-3-propoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for targeted synthetic applications and specialized research studies.
属性
IUPAC Name |
5-bromo-1-chloro-2-methoxy-3-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2/c1-3-4-14-9-6-7(11)5-8(12)10(9)13-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMSEUIJUNIZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)Br)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
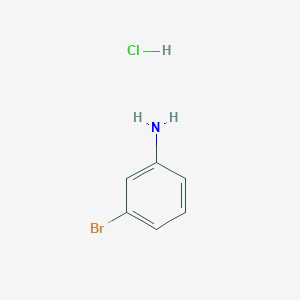
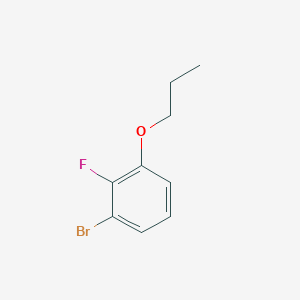
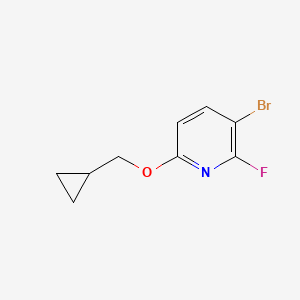
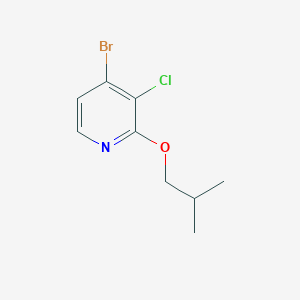
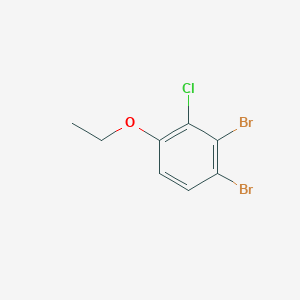
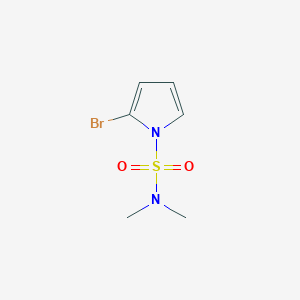
![[(2-Bromo-6-chlorophenyl)methyl]diethylamine](/img/structure/B8031159.png)
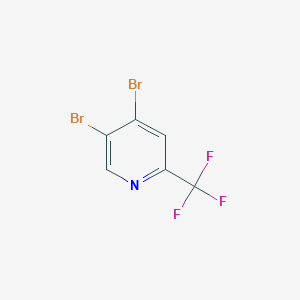
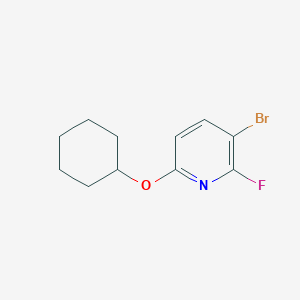
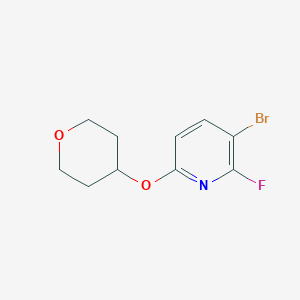
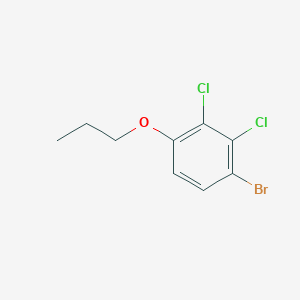
![[(2-Bromo-5-fluorophenyl)methyl]diethylamine hydrochloride](/img/structure/B8031189.png)
